2-Chloro-4-(2,2-dibutoxypropyl)-1-methoxybenzene
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Overview
Description
2-Chloro-4-(2,2-dibutoxypropyl)-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a methoxy group, and a dibutoxypropyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2,2-dibutoxypropyl)-1-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-1-methoxybenzene and 2,2-dibutoxypropyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Mechanism: The nucleophilic substitution reaction involves the attack of the dibutoxypropyl group on the chloro-substituted benzene ring, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation or chromatography, may be employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2,2-dibutoxypropyl)-1-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of 2-hydroxy-4-(2,2-dibutoxypropyl)-1-methoxybenzene.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Chloro-4-(2,2-dibutoxypropyl)-1-methoxybenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2,2-dibutoxypropyl)-1-methoxybenzene involves its interaction with specific molecular targets. The chloro and methoxy groups may participate in hydrogen bonding or other interactions with target molecules, influencing their activity. The dibutoxypropyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-methoxybenzene: Lacks the dibutoxypropyl group, resulting in different chemical properties and reactivity.
4-(2,2-Dibutoxypropyl)-1-methoxybenzene:
2-Chloro-4-(2,2-dibutoxypropyl)benzene: Lacks the methoxy group, leading to different interactions with target molecules.
Uniqueness
2-Chloro-4-(2,2-dibutoxypropyl)-1-methoxybenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various applications in scientific research and industry.
Properties
CAS No. |
90176-96-8 |
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Molecular Formula |
C18H29ClO3 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
2-chloro-4-(2,2-dibutoxypropyl)-1-methoxybenzene |
InChI |
InChI=1S/C18H29ClO3/c1-5-7-11-21-18(3,22-12-8-6-2)14-15-9-10-17(20-4)16(19)13-15/h9-10,13H,5-8,11-12,14H2,1-4H3 |
InChI Key |
HXWDHOKFANBDKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(C)(CC1=CC(=C(C=C1)OC)Cl)OCCCC |
Origin of Product |
United States |
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